molecular formula C22H26N2O7S B11484442 Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate

Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate

Cat. No.: B11484442
M. Wt: 462.5 g/mol
InChI Key: LHYLMKQUYRDYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate is a complex organic compound that features a combination of functional groups, including an ester, ether, sulfonamide, and pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl (2-methoxyphenoxy)acetate.

    Sulfonamide Formation: The next step involves the sulfonation of the phenoxy intermediate with 4-(pyrrolidin-1-ylcarbonyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide derivative.

    Final Coupling: The final step is the coupling of the sulfonamide derivative with the phenoxy intermediate under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidin-1-ylcarbonyl moiety.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include halogenated derivatives.

Scientific Research Applications

Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrrolidine ring can enhance binding affinity and selectivity towards the target.

Comparison with Similar Compounds

  • Ethyl (2-methoxy-5-{[4-(morpholin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate
  • Ethyl (2-methoxy-5-{[4-(piperidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate

Comparison:

  • Binding Affinity: The presence of different cyclic amines (pyrrolidine, morpholine, piperidine) can affect the binding affinity and selectivity towards biological targets.
  • Bioactivity: Variations in the cyclic amine can lead to differences in bioactivity, including antimicrobial and anticancer properties.
  • Stability: The stability of the compound can be influenced by the nature of the cyclic amine, with some derivatives being more resistant to metabolic degradation.

Properties

Molecular Formula

C22H26N2O7S

Molecular Weight

462.5 g/mol

IUPAC Name

ethyl 2-[2-methoxy-5-[[4-(pyrrolidine-1-carbonyl)phenyl]sulfamoyl]phenoxy]acetate

InChI

InChI=1S/C22H26N2O7S/c1-3-30-21(25)15-31-20-14-18(10-11-19(20)29-2)32(27,28)23-17-8-6-16(7-9-17)22(26)24-12-4-5-13-24/h6-11,14,23H,3-5,12-13,15H2,1-2H3

InChI Key

LHYLMKQUYRDYEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.